4-Pyrimidinamine, 5-(ethoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxymethyl)pyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H11N3O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)pyrimidin-4-amine typically involves the reaction of 4-aminopyrimidine with ethoxymethyl chloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 5-(Ethoxymethyl)pyrimidin-4-amine can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(Ethoxymethyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting nucleic acid synthesis.
Industry: It is used in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(Ethoxymethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The ethoxymethyl group can enhance the compound’s ability to bind to these targets, thereby inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrimidine: A precursor in the synthesis of 5-(Ethoxymethyl)pyrimidin-4-amine.
5-Methylpyrimidin-4-amine: Another derivative of pyrimidine with similar structural features.
5-(Methoxymethyl)pyrimidin-4-amine: A closely related compound with a methoxymethyl group instead of an ethoxymethyl group.
Uniqueness
5-(Ethoxymethyl)pyrimidin-4-amine is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and binding properties. This makes it a valuable compound in the design of new pharmaceuticals and agrochemicals with enhanced efficacy and specificity.
Properties
CAS No. |
45892-74-8 |
---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(ethoxymethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3O/c1-2-11-4-6-3-9-5-10-7(6)8/h3,5H,2,4H2,1H3,(H2,8,9,10) |
InChI Key |
SQTUSLHFENZHDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CN=CN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.